2-Bromo-2-metilpropiofenona

Descripción general

Descripción

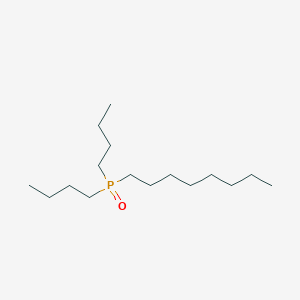

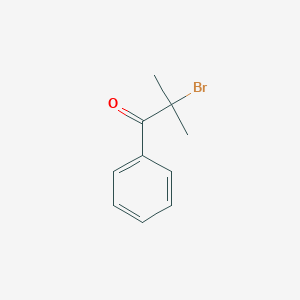

Phenyl 2-bromo-2-propyl ketone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.

The exact mass of the compound Phenyl 2-bromo-2-propyl ketone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl 2-bromo-2-propyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 2-bromo-2-propyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

La 2-Bromo-2-metilpropiofenona es un compuesto versátil y reactivo que se utiliza como intermediario clave en la síntesis de productos farmacéuticos . Se utiliza como precursor en la producción de analgésicos, sedantes y fármacos anticonvulsivos .

Actividades biológicas

Este compuesto posee posibles actividades biológicas como efectos antimicrobianos, antifúngicos y antiinflamatorios . Estas propiedades lo convierten en un compuesto valioso en la investigación farmacéutica y el descubrimiento de fármacos .

Síntesis de benzodiazepinas

Una de sus principales aplicaciones es como precursor en la preparación de analgésicos y sedantes. Por ejemplo, se puede utilizar como intermedio en la síntesis de benzodiazepinas, una clase de fármacos que se utilizan comúnmente por sus propiedades ansiolíticas, hipnóticas y relajantes musculares .

Síntesis de mefedrona

La 2-Bromo-4'-metilpropiofenona, también conocida como bromocetona-4, es un precursor para la síntesis de mefedrona . La mefedrona es una droga psicoactiva que es ilegal en muchos países debido a sus efectos secundarios .

Investigación química

La this compound ha encontrado aplicaciones en varios campos, incluyendo productos farmacéuticos e investigación química . Puede servir como un bloque de construcción o intermedio en la síntesis de compuestos más complejos .

Aplicaciones industriales

Los derivados de la propiofenona se utilizan ampliamente en la síntesis orgánica y pueden servir como precursores en la síntesis de varios compuestos orgánicos

Mecanismo De Acción

Target of Action

2-Bromo-2-methylpropiophenone, also known as Phenyl 2-bromo-2-propyl ketone, 2-Bromoisobutyrophenone, 2-bromo-2-methyl-1-phenylpropan-1-one, or α-Bromoisobutyrophenone, is primarily used as a precursor in the synthesis of mephedrone . Mephedrone is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Mode of Action

The compound’s mode of action is primarily through its role as a precursor in the synthesis of mephedrone . The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine . This results in the conversion of the ketone into a corresponding alcohol, with the introduction of a new hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-2-methylpropiophenone are those involved in the synthesis of mephedrone . As a precursor, it plays a crucial role in the production of mephedrone, a synthetic cathinone known for its psychoactive effects .

Pharmacokinetics

It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .

Result of Action

The result of the action of 2-Bromo-2-methylpropiophenone is the production of mephedrone . Mephedrone is known to induce hallucinations and stimulate the mind, making it prone to misuse . It can lead to a range of side effects, such as dilated pupils, poor concentration, short-term memory loss, illusion, delusions, and erratic behavior .

Action Environment

The action environment of 2-Bromo-2-methylpropiophenone is primarily in the laboratory setting, where it is used as a precursor in the synthesis of mephedrone . Environmental factors such as temperature, pH, and solvent choice can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

2-Bromo-2-methylpropiophenone is known for its reactivity and versatility, acting as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals

Metabolic Pathways

It is known that derivatives of propiophenone are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .

Subcellular Localization

Its solubility in water and other polar solvents facilitates its dissolution for various applications .

Propiedades

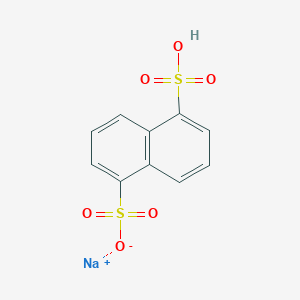

IUPAC Name |

2-bromo-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOSZSHTSOWPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146274 | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-54-8 | |

| Record name | 2-Bromoisobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 2-BROMO-2-PROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85F2QK25CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What computational chemistry studies have been conducted on 2-bromo-2-methyl-1-phenylpropan-1-one?

A1: One study employed computational methods to analyze the quantum chemical properties of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the specific details of the calculations were not provided in the abstract, this highlights the use of computational chemistry in understanding the molecule's electronic structure and reactivity.

Q2: How does the structure of 2-bromo-2-methyl-1-phenylpropan-1-one influence its reactivity?

A2: The presence of the bromine atom alpha to the carbonyl group in 2-bromo-2-methyl-1-phenylpropan-1-one significantly impacts its reactivity. This alpha-halo ketone structure makes it susceptible to nucleophilic substitution reactions. Research has shown that it readily reacts with triethyl phosphite, resulting in the formation of β-keto phosphonic esters. [] Further investigation into the structure-activity relationship could reveal how modifications to the molecule affect its reactivity towards different nucleophiles.

Q3: Has the solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one been investigated?

A3: Yes, a study explored the silver ion-assisted solvolysis of 2-bromo-2-methyl-1-phenylpropan-1-one. [] While the abstract doesn't detail the findings, this research suggests interest in understanding the mechanism and kinetics of the compound's reaction with solvents in the presence of silver ions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.